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molecular formula C8H6F2O2 B1441531 2,6-Difluoro-4-methylbenzoic acid CAS No. 1201597-23-0

2,6-Difluoro-4-methylbenzoic acid

Cat. No. B1441531
M. Wt: 172.13 g/mol
InChI Key: NSHGGEJETYWOKY-UHFFFAOYSA-N
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Patent
US08017605B2

Procedure details

Silver oxide (43.8 g, 0.189 mol) was placed in a flask along with water (200 mL) and sodium hydroxide (33.7 g, 0.842 mol). To it was added 2,6-difluoro-4-methylbenzaldehyde (29.23 g, 0.187 mol) in small portions over a 30 min period. After a vigorous exothermic reaction, the color of the reaction mixture changed from black to gray. Resulting thick suspension was stirred for 1 hr, filtered through a Buchner funnel. The filtrate was acidified to pH 2 with concentrated HCl to give a suspension. The precipitate was collected by suction filtration, dissolved in ether and dried over anhydrous Na2SO4, filtered and concentrated to give white solid (17.0 g, 53%). 1H-NMR (500 MHz, d6-DMSO): δ13.7 (br.s, 1H), 7.02 (d, 2H, J=9.3 Hz), 2.32 (s, 3H).
Quantity
29.23 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([F:13])[C:5]=1[CH:6]=[O:7]>[Ag]=O.O>[F:3][C:4]1[CH:11]=[C:10]([CH3:12])[CH:9]=[C:8]([F:13])[C:5]=1[C:6]([OH:1])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
29.23 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC(=C1)C)F
Step Two
Name
Quantity
33.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
43.8 g
Type
catalyst
Smiles
[Ag]=O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a vigorous exothermic reaction
CUSTOM
Type
CUSTOM
Details
Resulting thick suspension
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by suction filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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